Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Overview
Description
“Tert-butyl (3-hydroxy-2-methylpropyl)carbamate” is a chemical compound with the molecular weight of 219.28 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of carbamates, such as “Tert-butyl (3-hydroxy-2-methylpropyl)carbamate”, can be achieved through various methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis
The molecular structure of “Tert-butyl (3-hydroxy-2-methylpropyl)carbamate” can be represented by the InChI code1S/C10H21NO4/c1-9(2,3)15-8(13)11-6-10(4,7-12)14-5/h12H,6-7H2,1-5H3,(H,11,13)
. This indicates that the molecule consists of 10 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .
Scientific Research Applications
Synthesis and Pharmacological Properties : Tert-butyl carbamates have been studied for their role in the synthesis of pharmacologically active compounds. For instance, Chalina et al. (1998) explored the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including derivatives of tert-butyl carbamate, for their antiarrhythmic and hypotensive properties. This demonstrates the compound's potential in developing new therapeutic agents (Chalina, Chakarova, & Staneva, 1998).
Chemical Synthesis and Crystallography : The compound has been used as an intermediate in the synthesis of complex molecules. Ober et al. (2004) studied its role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The research provided insights into the structural aspects of these compounds, showcasing the utility of tert-butyl carbamates in chemical synthesis (Ober, Marsch, Harms, & Carell, 2004).
Applications in Organic Synthesis : The compound is significant in organic synthesis. Padwa et al. (2003) demonstrated its use in the preparation and Diels-Alder reaction of 2-amido substituted furan, indicating its role in complex organic reactions and the synthesis of diverse organic structures (Padwa, Brodney, & Lynch, 2003).
Development of Antioxidants : Tert-butyl carbamates have been involved in the synthesis of new monomeric antioxidants. Research by Pan, Liu, and Lau (1998) highlights the synthesis of antioxidants containing hindered phenol, where tert-butyl carbamate derivatives played a key role. These antioxidants show potential for protecting materials like polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).
Photoredox-Catalyzed Reactions : Wang et al. (2022) researched the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl carbamates. This study opens up avenues for the assembly of complex molecules like 3-aminochromones, expanding the applications of photocatalyzed protocols in organic chemistry (Wang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(3-hydroxy-2-methylpropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXTHWMUZLOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465397 | |
Record name | 2-methyl-3-tert-butoxycarbonylaminopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-hydroxy-2-methylpropyl)carbamate | |
CAS RN |
480451-99-8 | |
Record name | 2-methyl-3-tert-butoxycarbonylaminopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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